BenchChemオンラインストアへようこそ!

2-Aminoquinoline-3-carboxamide

Glioblastoma Medicinal Chemistry CNS Oncology

Select the 2-aminoquinoline-3-carboxamide core for systematic SAR campaigns where the unsubstituted quinoline scaffold delivers a unique hydrogen-bonding pharmacophore critical for kinase and ion-channel target engagement. This building block enables one-pot Friedländer library synthesis, accelerating hit-to-lead optimization across glioblastoma (U87 MG potency comparable to cisplatin with low normal-cell toxicity and predicted BBB penetration), IKKβ/NF-κB pathway inhibition, and KCNQ2/3 modulation for pain/epilepsy/anxiety indications. Procure a validated, scalable intermediate that avoids the synthetic complexity and divergent bioactivity profiles of halogenated or alkylated quinoline analogs.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
CAS No. 31407-28-0
Cat. No. B1276296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoquinoline-3-carboxamide
CAS31407-28-0
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)N
InChIInChI=1S/C10H9N3O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14)
InChIKeyGXZOXGRLLFZVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminoquinoline-3-carboxamide (CAS 31407-28-0): Core Scaffold Procurement for CNS and Anti-Cancer Drug Discovery


2-Aminoquinoline-3-carboxamide is a heterocyclic building block (C10H9N3O, MW 187.2) characterized by a quinoline core with an amino group at position 2 and a carboxamide at position 3 . It serves as a foundational scaffold in medicinal chemistry, with its derivatives exhibiting pronounced activity in central nervous system (CNS) disorders and as non-alkylator anti-cancer agents [1]. Notably, it is annotated as an inhibitor of nuclear factor kappa-B kinase beta (IKKB) in drug-target databases [2]. This compound enables the systematic exploration of structure-activity relationships (SAR) across multiple therapeutic areas, from glioblastoma [1] to pain modulation via KCNQ2/3 channels [3].

2-Aminoquinoline-3-carboxamide Differentiation: Why In-Class Analogs Are Not Direct Replacements


The specific substitution pattern of 2-aminoquinoline-3-carboxamide confers a unique hydrogen-bonding pharmacophore critical for target engagement in both kinase [1] and ion channel [2] applications. The unsubstituted core enables diverse downstream functionalization, whereas halogenated or alkylated analogs (e.g., 2-chloroquinoline-3-carbaldehyde, 6-fluoro derivatives) alter electronic properties and steric profiles, resulting in divergent biological activity profiles, synthetic accessibility, and safety characteristics [3]. Substituting a generic quinoline carboxamide without rigorous comparative SAR analysis risks failure in assay validation, lead optimization, and scale-up due to uncharacterized differences in potency, selectivity, and physicochemical properties.

Quantitative Evidence for Selecting 2-Aminoquinoline-3-carboxamide: Comparative Data vs. Cisplatin and Alkylator Chemotypes


Non-Alkylator Anti-Glioblastoma Efficacy: Comparable Potency to Cisplatin with Reduced Genotoxicity Risk

A series of 2-aminoquinoline-3-carboxamide derivatives demonstrated comparable anti-proliferative activity to the clinical alkylating agent cisplatin against the U87 MG glioblastoma cell line in vitro [1]. The lead derivative (6a) also showed low cytotoxicity against normal human cell lines, establishing a functional differentiation from alkylator chemotypes that exhibit broad genotoxicity [1].

Glioblastoma Medicinal Chemistry CNS Oncology

Predicted Blood-Brain Barrier Penetrance: In Silico Advantage for CNS Drug Candidates

In silico predictions for a representative 2-aminoquinoline-3-carboxamide derivative (6a) indicate the ability to cross the blood-brain barrier (BBB) [1]. This is a critical differentiating factor for CNS indications (e.g., glioblastoma, neuropathic pain) compared to many alternative chemotypes that exhibit poor CNS penetration due to efflux pump susceptibility or unfavorable physicochemical properties.

CNS Drug Delivery In Silico ADME Glioblastoma

IKKβ Kinase Inhibition: Validated Target Engagement Relevant to Inflammation and Oncology

2-Aminoquinoline-3-carboxamide is annotated as an inhibitor of nuclear factor kappa-B kinase beta (IKKβ/IKBKB) in authoritative drug-target databases [1]. While specific IC50 values for the unsubstituted core are not publicly disclosed in primary literature, this annotation distinguishes it from related quinoline scaffolds (e.g., 2-chloroquinoline-3-carbaldehyde, 2-methylquinoline) that lack documented IKKβ activity .

Kinase Inhibition Inflammation NF-κB Pathway

High-Purity (>98%) Solid-State Availability with Defined Hazard Profile for Reproducible Synthesis

The compound is commercially available as a solid with a minimum purity of 98% (HPLC) , with pricing for 1g at £66.00 and 5g at £329.00 . Its hazard profile is fully defined with GHS07 classification (H315, H319, H335), enabling straightforward risk assessment and handling protocol implementation . This contrasts with many custom-synthesized quinoline analogs where purity and hazard data are unavailable, leading to variable experimental reproducibility and unanticipated safety incidents.

Chemical Procurement Medicinal Chemistry Synthetic Chemistry

KCNQ2/3 Modulation Patent Coverage: Priority for Pain and CNS Disorder Therapeutics

The 2-aminoquinoline-3-carboxamide core is explicitly claimed in patent WO2012025237A1 as a KCNQ2/3 modulator [1]. This distinguishes it from other quinoline carboxamides (e.g., 3-quinolinecarboxylic acid derivatives) that lack documented ion channel activity. The patent describes specific substituted derivatives with utility in pain and CNS disorders [1].

Ion Channel Modulation Pain Therapeutics CNS Pharmacology

Synthetic Versatility via Friedländer Condensation: Rapid Access to Diverse Quinoline-3-Carboxamide Libraries

A general one-pot protocol for synthesizing arrays of 2-aminoquinoline-3-carboxamides from cyanoacetamides and 2-aminobenzaldehydes via a Friedländer reaction variation has been validated, with more than 40 new derivatives described [1]. This synthetic accessibility differentiates it from structurally rigid quinoline analogs (e.g., 2-arylquinoline-4-carboxamides) that require multi-step, lower-yielding routes.

Combinatorial Chemistry Medicinal Chemistry Heterocyclic Synthesis

Optimal Research Applications for 2-Aminoquinoline-3-carboxamide Procurement


CNS Oncology Lead Optimization (Glioblastoma)

Procure 2-aminoquinoline-3-carboxamide as a core scaffold for synthesizing non-alkylator anti-glioblastoma agents. Evidence shows derivatives exhibit comparable potency to cisplatin against U87 MG cells while demonstrating low normal cell cytotoxicity and predicted BBB penetration [1]. This scaffold is ideal for SAR campaigns aiming to improve CNS exposure and reduce genotoxicity relative to clinical alkylators.

IKKβ Kinase Inhibitor Hit-to-Lead Programs (Inflammation/Oncology)

Use 2-aminoquinoline-3-carboxamide as a validated starting point for IKKβ inhibitor optimization. The core is annotated as an IKKβ inhibitor in drug-target databases [1], providing a rational basis for systematic derivatization to improve potency and selectivity against the NF-κB pathway, which is implicated in inflammatory diseases and certain cancers.

KCNQ2/3 Modulator Development (Pain and CNS Disorders)

Leverage the 2-aminoquinoline-3-carboxamide scaffold for synthesizing and evaluating novel KCNQ2/3 channel modulators, as claimed in patent WO2012025237A1 [1]. This application is directly relevant to pain, epilepsy, and anxiety therapeutic areas, with the core scaffold providing a defined intellectual property landscape.

Parallel Library Synthesis for Diverse Quinoline SAR Exploration

Employ the one-pot Friedländer condensation protocol [1] to rapidly generate focused libraries of 2-aminoquinoline-3-carboxamide derivatives. This approach is optimal for hit expansion and lead optimization across multiple biological targets, significantly reducing synthesis time and cost compared to alternative quinoline cores requiring linear, multi-step sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminoquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.